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Efficacy and Safety Comparison

This table summarizes the key efficacy and safety outcomes from the Phase III clinical trial (KX-ORAX-

001) comparing Oral Paclitaxel plus Encequidar versus IV Paclitaxel in patients with metastatic breast

cancer [1].

Parameter
Oral Paclitaxel + Encequidar
(n=265)

IV Paclitaxel
(n=137)

P-value /
Hazard Ratio
(HR)

Confirmed Response
Rate (ITT)

36% 23% P = .01 [1]

Median Progression-
Free Survival (PFS)

8.4 months 7.4 months HR 0.768; P =
.046 [1]

Median Overall
Survival (OS)

22.7 months 16.5 months HR 0.794; P =
.08 [1]

Grade 3-4 Neuropathy 2% 15% N/A [1]

All-Grade Alopecia 49% 62% N/A [1]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s005660?utm_src=pdf-body
https://www.smolecule.com/products/s005660?utm_src=pdf-interest
https://www.smolecule.com/products/s005660?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35858154/
https://pubmed.ncbi.nlm.nih.gov/35858154/
https://pubmed.ncbi.nlm.nih.gov/35858154/
https://pubmed.ncbi.nlm.nih.gov/35858154/
https://pubmed.ncbi.nlm.nih.gov/35858154/
https://pubmed.ncbi.nlm.nih.gov/35858154/
https://www.smolecule.com/products/s005660?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter
Oral Paclitaxel + Encequidar
(n=265)

IV Paclitaxel
(n=137)

P-value /
Hazard Ratio
(HR)

Grade 3-4 Adverse
Events

55% 53% N/A [1]

Key GI & Hematologic
Events

Higher incidence of nausea, vomiting,
diarrhea, and neutropenic

complications [1]

Lower incidence
of GI events [1]

N/A

The data shows that the oral regimen significantly improves the confirmed tumor response rate and shows a

positive trend in survival, while offering a substantial reduction in the frequency and severity of neuropathy

and alopecia. The trade-off is a higher incidence of manageable gastrointestinal side effects and neutropenic

complications [1].

Experimental Trial Design

The following diagram illustrates the design of the pivotal Phase III trial that generated the comparative data.
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402 Patients with Metastatic Breast Cancer
(Recruited in Latin America)

2:1 Randomization

Oral Paclitaxel + Encequidar
(n=265)

IV Paclitaxel
(n=137)

Dosing: 205 mg/m² oral paclitaxel +
15 mg encequidar, 3 consecutive days/week

Dosing: 175 mg/m²
once every 3 weeks

Primary Endpoint: Radiographic
Response Rate (RECIST 1.1)Secondary Endpoints: PFS, OS, Safety

Click to download full resolution via product page

Key Methodological Details [1]:

Population: Women with metastatic breast cancer and adequate organ function, with at least one

year since their last taxane therapy.
Blinding: The study was open-label, but the primary endpoint (radiographic response) was assessed

by a blinded independent central review (BICR) to minimize bias.
Statistical Analysis: The trial was designed to demonstrate superiority on the primary endpoint of

response rate. The survival endpoints (PFS and OS) were secondary and the study was not powered
to show statistical superiority for these; the provided p-values are nominal.

Mechanism of Action & Resistance Reversal

Encequidar is a first-in-class, gut-specific P-glycoprotein (P-gp) inhibitor. P-gp is an efflux transporter in

the intestinal lining that pumps many drugs, including paclitaxel, back into the gut lumen, preventing their
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absorption into the bloodstream. By locally inhibiting intestinal P-gp, encequidar allows oral paclitaxel to

be absorbed effectively [2] [3].

Furthermore, preclinical studies indicate that encequidar's ability to inhibit P-gp can reverse multidrug

resistance (MDR) in cancer cells. The diagram below outlines this mechanism based on a study in

doxorubicin-resistant colon cancer cells [4].

Encequidar Administration

Inhibits P-glycoprotein (P-gp)
Efflux Pump

Increased Intracellular
Chemotherapy Accumulation

Metabolomic Changes

Reduced Energy (TCA Cycle) Reduced Glutathione Metabolism

Increased Reactive Oxygen Species (ROS)

Enhanced Cancer Cell Apoptosis
Reversal of Drug Resistance
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This mechanism is supported by another study in hepatocellular carcinoma organoids, which found that

inhibiting ABCB1 (the gene for P-gp) with agents like encequidar increased intracellular doxorubicin levels

and overcame resistance [5].

Regulatory Status and Considerations

Despite the positive efficacy data, the FDA issued a Complete Response Letter in March 2021 for the New

Drug Application for oral paclitaxel and encequidar in metastatic breast cancer [6]. The primary regulatory

concerns were:

Potential for Bias: The FDA expressed concern that the BICR reconciliation process could have
introduced unmeasured bias [6].

Safety Optimization: The agency recommended approaches to improve safety, such as dose
optimization or excluding high-risk patients [6].

Need for a New Trial: The FDA concluded that a new, well-conducted trial in a population
representative of the US patient demographic is required for approval [6].

Conclusion

For researchers and drug development professionals, the encequidar story presents a compelling case:

Proof of Concept: It validates the "Orascovery" platform, demonstrating that targeted inhibition of gut

P-gp can successfully enable the oral administration of IV chemotherapies [3].
Clear Trade-offs: The therapy offers a distinct benefit-risk profile—superior response and reduced

neuropathy at the cost of increased GI and neutropenic events, the latter being particularly relevant
for patients with elevated liver enzymes [1].

Regulatory Hurdles: The path to approval underscores the critical importance of trial conduct and
design, especially regarding endpoint adjudication and demonstrating a favorable risk-benefit in the

intended population.

The future of this product likely depends on the design and outcomes of the new clinical trial agreed upon

with the FDA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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